molecular formula C17H25BrN2O2 B12303217 tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate

Cat. No.: B12303217
M. Wt: 369.3 g/mol
InChI Key: IWXFMHRMIWWUCZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C17H25BrN2O2 and a molecular weight of 369.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a bromophenethyl group and a tert-butyl ester group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate typically involves the following steps :

    Formation of 4-(4-bromophenethyl)piperazine: This step involves the reaction of 4-bromophenethylamine with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The resulting 4-(4-bromophenethyl)piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium cyanide, and various amines.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or organic solvents under acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of azides, nitriles, or substituted amines.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the design and synthesis of bioactive molecules and drug candidates.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
  • Used in medicinal chemistry research to develop new pharmacologically active compounds.

Industry:

  • Employed in the production of specialty chemicals and advanced materials.
  • Used as a building block in the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate depends on its specific application and the target molecule or pathway involved . In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, to exert its effects. The presence of the bromophenethyl group and the piperazine ring allows for specific interactions with biological molecules, leading to modulation of their activity and function.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Comparison:

  • tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate is unique due to the presence of the bromophenethyl group, which imparts specific chemical and biological properties.
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate has a similar structure but lacks the ethyl linkage, affecting its reactivity and interactions.
  • tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate differs in the position of the bromine atom, leading to different substitution patterns and reactivity.
  • tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate contains an amino group instead of a bromine atom, resulting in different chemical and biological properties.

Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3

InChI Key

IWXFMHRMIWWUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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